2-O-beta-D-Glucopyranosyl-D-glucose

Übersicht

Beschreibung

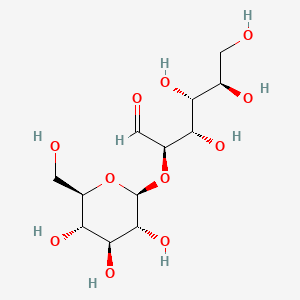

2-O-beta-D-Glucopyranosyl-D-glucose is a disaccharide compound composed of two glucose molecules linked by a glycosidic bond This compound is naturally occurring and can be found in various plants and fruits

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-O-beta-D-Glucopyranosyl-D-glucose can be synthesized through enzymatic and chemical methods. Enzymatic synthesis involves the use of glycosyltransferases, which catalyze the transfer of a glucose moiety from a donor molecule to an acceptor molecule. This method is preferred due to its high specificity and mild reaction conditions .

Chemical synthesis involves the use of glycosyl donors and acceptors under acidic or basic conditions. The reaction typically requires the protection of hydroxyl groups to prevent unwanted side reactions. Common reagents used in chemical synthesis include glycosyl halides and glycosyl trichloroacetimidates .

Industrial Production Methods

Industrial production of this compound often employs enzymatic methods due to their efficiency and environmental friendliness. The use of immobilized enzymes in bioreactors allows for continuous production and easy separation of the product .

Analyse Chemischer Reaktionen

Types of Reactions

2-O-beta-D-Glucopyranosyl-D-glucose undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used to reduce the compound.

Substitution: Substitution reactions involve the replacement of hydroxyl groups with other functional groups.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as glucosides and glucuronides. These derivatives have enhanced stability and bioavailability, making them suitable for various applications .

Wissenschaftliche Forschungsanwendungen

Role in Diabetes Treatment

Sophorose has been studied for its potential benefits in managing type 2 diabetes mellitus (T2DM). Glycogen phosphorylase (GP) is a key enzyme involved in glycogenolysis, the process of breaking down glycogen into glucose. Inhibiting GP can help control blood glucose levels, making it a target for diabetes treatment.

- Inhibition of Glycogen Phosphorylase : Research indicates that sophorose derivatives can serve as effective inhibitors of GP. For instance, studies have shown that certain N-(beta-D-glucopyranosyl) compounds exhibit low micromolar inhibition of GP, which is crucial for reducing hyperglycemia in T2DM patients . The inhibition profile suggests that sophorose could be modified to enhance its efficacy as a therapeutic agent.

Food Industry Applications

Sophorose is recognized for its functional properties in the food industry:

- Sweetener : Due to its sweetness profile and low caloric value, sophorose can be utilized as a sugar substitute in various food products. Its non-reducing nature makes it suitable for use in baked goods and confections without undergoing Maillard reactions, which can affect flavor and color.

- Prebiotic Effects : Sophorose may also act as a prebiotic, promoting the growth of beneficial gut bacteria. This property can enhance digestive health and improve overall gut microbiota composition.

Pharmaceutical Applications

The pharmaceutical industry has explored sophorose for various applications:

- Drug Delivery Systems : Sophorose can be incorporated into drug delivery systems due to its biocompatibility and ability to form stable complexes with certain drugs. This characteristic can enhance the solubility and bioavailability of poorly soluble drugs.

- Antioxidant Properties : Some studies suggest that sophorose exhibits antioxidant activity, which could be beneficial in formulating supplements aimed at combating oxidative stress-related diseases.

Case Studies and Research Findings

Several studies have documented the potential applications of sophorose:

- A study published in PLOS ONE investigated the enzymatic properties of 2-O-alpha-D-glucosylglycerol phosphorylase from Bacillus selenitireducens, highlighting the hydrolytic activity on sugar phosphates, which could relate to sophorose's behavior in metabolic pathways .

- Another research article discussed the synthesis and kinetic evaluation of N-(beta-D-glucopyranosyl)-3-aryl-1,2,4-triazole-5-carboxamides, which demonstrated significant inhibition of GP and suggested that sophorose derivatives could be further developed for therapeutic use against T2DM .

Comparative Data Table

The following table summarizes key properties and applications of 2-O-beta-D-glucopyranosyl-D-glucose:

| Application Area | Description | Notable Findings |

|---|---|---|

| Diabetes Treatment | Inhibitor of glycogen phosphorylase | Low micromolar inhibition observed |

| Food Industry | Sweetener and prebiotic | Non-reducing sugar substitute |

| Pharmaceutical Applications | Drug delivery systems and antioxidant properties | Enhances solubility of drugs |

| Research Studies | Enzymatic activity studies | Hydrolytic activity on sugar phosphates |

Wirkmechanismus

The mechanism of action of 2-O-beta-D-Glucopyranosyl-D-glucose involves its interaction with various molecular targets and pathways. The compound exerts its effects by modulating enzyme activity and cellular signaling pathways. For example, it can enhance the activity of antioxidant enzymes and inhibit pro-inflammatory signaling pathways .

Vergleich Mit ähnlichen Verbindungen

2-O-beta-D-Glucopyranosyl-D-glucose is unique compared to other similar compounds due to its specific glycosidic linkage and structural properties. Similar compounds include:

2-O-alpha-D-Glucopyranosyl-D-glucose: Differing in the anomeric configuration of the glycosidic bond.

2-O-beta-D-Glucopyranosyl-L-ascorbic acid: A derivative with an ascorbic acid moiety, known for its enhanced antioxidant properties.

2-O-alpha-D-Glucosyl glycerol: A compound with a glycerol moiety, used in cosmetics and food industries.

These compounds share similar structural features but differ in their specific applications and biological activities.

Biologische Aktivität

2-O-beta-D-Glucopyranosyl-D-glucose (also known as 2-O-β-D-glucopyranosyl-D-glucose) is a glycosylated compound that has garnered attention for its potential biological activities. This article explores its biological activity, highlighting relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is . It features a glucopyranosyl group at the 2-position of another glucopyranose molecule, which influences its solubility and bioactivity.

1. Antioxidant Activity

Research indicates that glycosylated compounds, including this compound, exhibit significant antioxidant properties. These properties are attributed to their ability to scavenge free radicals and reduce oxidative stress in biological systems.

- Case Study : A study demonstrated that derivatives of glucopyranosyl compounds showed enhanced antioxidant activity compared to their aglycone counterparts. This suggests that the glucopyranosyl moiety plays a crucial role in enhancing antioxidant properties .

2. Anti-diabetic Effects

The compound has been investigated for its potential to modulate glucose metabolism, making it a candidate for diabetes management.

- Kinetic Studies : Inhibition studies on glycogen phosphorylase (GP), an enzyme critical in glucose metabolism, revealed that certain glucopyranosyl derivatives can act as low micromolar inhibitors of GP. This inhibition is significant as it may help in reducing blood glucose levels .

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | ~5 | Inhibits glycogen phosphorylase |

| Other Glucosides | ~3-4 | Inhibits glycogen phosphorylase |

3. Neurological Protection

Recent studies have highlighted the neuroprotective effects of glycosylated flavonoids, including those containing glucopyranosyl moieties.

- Research Findings : Glucuronidated flavonoids have shown potential in protecting against neurodegeneration by enhancing cellular antioxidant defenses . The incorporation of glucopyranosyl units may enhance the bioavailability and efficacy of these compounds in neurological contexts.

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism : The presence of hydroxyl groups in the glucopyranosyl structure facilitates electron donation, allowing the compound to neutralize free radicals effectively.

- Enzyme Inhibition : The structural configuration allows for effective binding to the active sites of enzymes like glycogen phosphorylase, thereby inhibiting their activity and influencing glucose metabolism.

Eigenschaften

IUPAC Name |

(2R,3S,4R,5R)-3,4,5,6-tetrahydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-4(16)7(17)8(18)5(2-14)22-12-11(21)10(20)9(19)6(3-15)23-12/h2,4-13,15-21H,1,3H2/t4-,5+,6-,7-,8-,9-,10+,11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZDOWFGHCNHPQD-VNNZMYODSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC(C=O)C(C(C(CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301336223 | |

| Record name | Sophorose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301336223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

534-46-3 | |

| Record name | Sophorose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=534-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sophorose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000534463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sophorose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301336223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-O-β-D-glucopyranosyl-D-glucose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.820 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SOPHOROSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZHQ3C30OP1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.